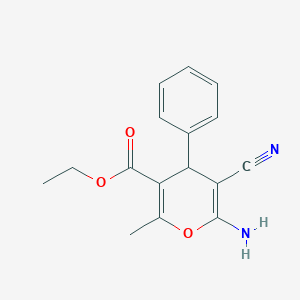

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

Description

Background and Significance of 4H-Pyran Derivatives in Chemical Research

4H-pyran derivatives constitute a fundamental class of oxygen-containing heterocyclic compounds that have garnered extensive attention in organic and medicinal chemistry. These compounds are widely distributed in natural products, particularly in fruits and vegetables, and serve as essential building blocks for complex molecular architectures. The 4H-pyran scaffold is recognized as a privileged structure in drug discovery, demonstrating a remarkable range of biological activities including antitumor, antibacterial, antioxidant, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties.

The significance of 4H-pyran derivatives extends beyond their biological applications to encompass their utility in materials science. These compounds find applications as pigments, fluorescent reagents, and photoactive materials, highlighting their versatility in various technological domains. The structural diversity achievable within the 4H-pyran framework allows for precise molecular design and optimization of specific properties, making them invaluable tools in both academic research and industrial applications.

Research has demonstrated that 4H-pyran derivatives can function as effective cyclin-dependent kinase 2 inhibitors, linking their mechanism of action to the regulation of cell cycle progression and apoptosis. This discovery has positioned these compounds at the forefront of cancer research, where their ability to modulate key cellular processes offers promising therapeutic potential. The 4H-pyran scaffold's capacity to interact with multiple biological targets simultaneously provides a foundation for developing multifunctional therapeutic agents.

The synthetic accessibility of 4H-pyran derivatives through multicomponent reactions has further enhanced their significance in chemical research. These efficient synthetic methodologies allow for the rapid generation of diverse compound libraries, facilitating structure-activity relationship studies and accelerating the discovery of lead compounds. The combination of biological relevance, synthetic accessibility, and structural diversity establishes 4H-pyran derivatives as cornerstones of contemporary medicinal chemistry research.

Historical Development of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

This compound, bearing the Chemical Abstracts Service registry number 72568-47-9, represents a specific member of the 4H-pyran family that has been systematically studied since the early 2000s. The compound's development trajectory reflects the broader evolution of multicomponent reaction chemistry and the growing recognition of heterocyclic compounds as privileged structures in drug discovery.

The historical synthesis of this compound emerged from advances in one-pot multicomponent reactions, particularly those involving ethyl acetoacetate, benzaldehyde, and malononitrile as starting materials. These synthetic approaches were developed as part of efforts to create efficient, atom-economical methods for constructing complex heterocyclic systems. The compound's structure incorporates key functional groups including an amino group, cyano group, carboxylate ester, and phenyl substituent, which collectively contribute to its chemical reactivity and biological properties.

Early characterization studies established the compound's fundamental physical and chemical properties, including its molecular structure determined through spectroscopic methods such as nuclear magnetic resonance and infrared spectroscopy. X-ray crystallographic analyses revealed that the pyran ring adopts a twisted boat conformation, with specific torsion angles governing the spatial arrangement of substituents. These structural insights provided the foundation for understanding the compound's conformational behavior and potential biological interactions.

The compound's inclusion in chemical databases such as PubChem, with the identifier CID 2779708, marked its formal recognition within the scientific community and facilitated broader research access. This cataloging enabled systematic comparison with related structures and supported computational studies aimed at predicting biological activities and pharmacokinetic properties. The compound's development history reflects the transition from serendipitous discovery to rational design in heterocyclic chemistry.

Current Research Landscape and Scientific Importance

The contemporary research landscape surrounding this compound is characterized by multidisciplinary investigations spanning synthetic methodology, biological evaluation, and computational modeling. Current studies emphasize the compound's role as both a synthetic intermediate and a biologically active molecule, reflecting the dual nature of its research significance.

Recent synthetic developments have focused on green chemistry approaches for 4H-pyran derivative preparation, including microwave-assisted reactions, solvent-free conditions, and the use of environmentally benign catalysts. These methodological advances have improved reaction efficiency while reducing environmental impact, aligning with contemporary sustainability goals in chemical research. Catalytic systems employing decaniobate salts, magnetic nanoparticles, and biopolymer-based catalysts have demonstrated exceptional performance in synthesizing this compound and related derivatives.

Biological evaluation studies have revealed the compound's potential as an anticancer agent, particularly through its ability to inhibit cyclin-dependent kinase 2 and induce apoptosis in cancer cell lines. These findings have positioned the compound within the broader context of targeted cancer therapy research, where selective inhibition of cell cycle regulatory proteins represents a promising therapeutic strategy. The compound's demonstrated efficacy against HCT-116 colorectal cancer cells has sparked interest in its potential clinical applications.

Computational studies utilizing density functional theory calculations and molecular docking simulations have provided mechanistic insights into the compound's biological activities. These investigations have elucidated the molecular basis of its interactions with biological targets and have guided the design of structurally related analogs with enhanced properties. The integration of experimental and computational approaches has accelerated the development of structure-activity relationships and facilitated rational drug design efforts.

The compound's pharmacokinetic properties, as predicted by computational tools such as SwissADME, indicate compliance with Lipinski's rule of five, suggesting favorable drug-like characteristics. These predictions encompass parameters such as molecular weight, lipophilicity, hydrogen bonding capacity, and polar surface area, all of which influence oral bioavailability and drug distribution. The favorable pharmacokinetic profile has supported the compound's consideration as a lead structure for medicinal chemistry optimization.

Theoretical Frameworks in 4H-Pyran Chemistry

The theoretical understanding of 4H-pyran chemistry encompasses multiple conceptual frameworks that explain the unique properties and reactivities of these heterocyclic systems. Electronic structure theory provides fundamental insights into the bonding patterns, electron distribution, and orbital interactions that govern 4H-pyran behavior. The pyran ring's oxygen atom contributes lone pair electrons that participate in resonance stabilization and influence the compound's nucleophilic and electrophilic reactivities.

Conformational analysis represents a critical theoretical framework for understanding 4H-pyran derivatives, as demonstrated by crystallographic studies of this compound. The pyran ring's non-planar geometry, typically adopting boat or half-chair conformations, significantly influences substituent orientations and intermolecular interactions. Theoretical calculations using methods such as density functional theory have provided quantitative descriptions of conformational preferences and energy barriers for ring interconversion.

Mechanistic frameworks for 4H-pyran synthesis emphasize the role of multicomponent cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These mechanisms typically involve initial condensation reactions followed by cyclization processes that construct the pyran ring system. Understanding these mechanistic pathways has enabled the development of more efficient synthetic methods and the prediction of reaction outcomes under various conditions.

The theoretical basis for 4H-pyran biological activity draws from structure-activity relationship principles and molecular recognition theory. The presence of multiple hydrogen bond donors and acceptors in this compound enables specific interactions with biological macromolecules, particularly proteins involved in cell cycle regulation. Molecular docking studies have revealed the geometric complementarity between the compound and its biological targets, providing a structural basis for observed activities.

Theoretical frameworks in heterocyclic chemistry also encompass reactivity patterns and synthetic transformations accessible to 4H-pyran derivatives. The electron-rich nature of the pyran oxygen and the presence of activating substituents influence the compound's susceptibility to electrophilic attack, nucleophilic substitution, and oxidation reactions. These theoretical considerations guide synthetic planning and enable the prediction of chemical behavior under various reaction conditions.

Properties

IUPAC Name |

ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-3-20-16(19)13-10(2)21-15(18)12(9-17)14(13)11-7-5-4-6-8-11/h4-8,14H,3,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMWVOYEFHWDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381511 | |

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807888 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72568-47-9 | |

| Record name | ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can be synthesized through a cycloaddition reaction. One common method involves the reaction of α-cyanocinnamonitrile with ethyl acetoacetate in the presence of a base such as piperidine. This reaction typically proceeds under reflux conditions, resulting in the formation of the desired pyran compound with a high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form pyrimidine derivatives.

Common Reagents and Conditions

Formamide, Formic Acid, Urea, Thiourea: These reagents are commonly used in cyclization reactions to form pyrimidine derivatives.

Acylation Agents: Such as carbon disulfide, ethyl cyanoacetate, acetic anhydride, or chloroacetyl chloride, are used for acylation and subsequent cyclization reactions.

Major Products Formed

Pyrimidine Derivatives: Formed through cyclization reactions with various reagents.

Substituted Pyran Compounds: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly those resistant to conventional therapies. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis. Its functional groups allow for the creation of copolymers with enhanced thermal stability and mechanical properties. These materials could be useful in various industrial applications, including coatings and composites .

Dye Sensitization

The compound's structural characteristics enable its use as a dye sensitizer in solar cells, particularly in dye-sensitized solar cells (DSSCs). Its ability to absorb light efficiently can improve the overall energy conversion efficiency of these devices .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate involves its ability to act as both an electrophile and a nucleophile due to the presence of the cyano and amino groups. These functional groups allow the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules. The specific molecular targets and pathways involved depend on the particular application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 4H-pyran-3-carboxylates arises from variations in substituents at positions 2, 4, and 4. Below is a comparative analysis of ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate and its analogs:

Table 1: Structural and Functional Comparison of Selected 4H-Pyran Derivatives

Key Observations:

Substituent Effects on Reactivity and Yield

- The phenyl group at position 4 enhances steric stability, enabling high yields (93%) under mild conditions .

- Electron-withdrawing groups (e.g., 3-Cl in ) reduce yields slightly (85%) due to increased reaction complexity.

- Bulky alkyl groups (e.g., isopropyl in ) require reflux conditions, lowering yields to 70%.

Catalyst and Solvent Optimization KF-Al₂O₃ and ionic liquids improve atom economy and recyclability compared to traditional bases like NH₄OH . Ethanol outperforms acetonitrile, THF, and toluene in solubility and reaction efficiency .

Functional Applications Phenyl and pyridinyl derivatives (e.g., ) exhibit enhanced adsorption on metal surfaces, making them effective corrosion inhibitors.

Spectroscopic and Crystallographic Features

- IR spectra consistently show NH₂ (~3400 cm⁻¹), CN (~2190 cm⁻¹), and C=O (~1690 cm⁻¹) stretches .

- Crystal structures reveal planar pyran rings with hydrogen-bonding networks stabilizing the lattice .

Research Findings and Implications

- Corrosion Inhibition : The target compound’s inhibition efficiency (93%) correlates with its high HOMO energy (-5.12 eV) and low energy gap (3.45 eV), facilitating electron donation to metal surfaces .

- Biological Potential: Derivatives with heteroaromatic substituents (e.g., pyridinyl in ) are under investigation for antitumor and antibacterial activities .

Biological Activity

Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate (referred to as compound 1) is a member of the 4H-pyran family, which has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: C16H16N2O3

Molecular Weight: 284.31 g/mol

CAS Number: 372568-47-9

The compound is characterized by its pyran ring structure, which is known for its role in various pharmacological activities. The synthesis of this compound typically involves the reaction of phenylmethylidenemalononitrile with ethyl acetoacetate under specific conditions, yielding a product with a boat conformation that facilitates its biological interactions .

1. Antitumor Activity

Research has indicated that compounds containing the 4H-pyran scaffold exhibit significant antitumor properties. This compound has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

2. DNA Binding Studies

One of the notable biological activities of this compound is its interaction with DNA. Studies have demonstrated that it acts as a minor groove binder, which is crucial for developing new anticancer agents. The binding constants () for this compound have been reported to range from to , indicating a strong affinity for DNA .

3. Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions .

The biological activity of this compound can be attributed to several mechanisms:

- Minor Groove Binding: The compound preferentially binds to the minor groove of DNA, which can interfere with transcription and replication processes.

- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to cell death.

Case Study 1: Antitumor Efficacy

In a study conducted on human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antitumor activity. Flow cytometry analysis revealed an increase in apoptotic cells following treatment .

Case Study 2: DNA Interaction Analysis

Fluorescence quenching experiments were performed to assess the binding affinity of the compound to calf thymus DNA (ctDNA). Results showed that increasing concentrations of the compound led to a decrease in fluorescence intensity, confirming its role as a minor groove binder .

Summary Table of Biological Activities

Q & A

Q. What are the most efficient synthetic methodologies for producing ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate?

The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and ethyl acetoacetate. Catalysts such as KF-Al₂O₃ (yielding 85–92% under ambient conditions) , polyethyleneimine-supported ionic liquids (enabling one-pot synthesis in ethanol) , and Fe₃O₄@NFC@Co(II) (offering magnetic recyclability and 89% yield) are widely used. These methods emphasize green chemistry principles by minimizing solvent use and enabling catalyst recovery.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic

- IR spectroscopy : Peaks at ~2190 cm⁻¹ (C≡N), ~1690 cm⁻¹ (C=O), and 3329–3402 cm⁻¹ (NH₂) .

- NMR : Key signals include δ 4.60 (s, CH), 7.67–7.88 (m, Ar-H), and 166.85 ppm (C=O in ¹³C NMR) .

- X-ray crystallography : Planar pyran ring geometry (r.m.s. deviation: 0.059 Å) and hydrogen-bonding networks (N–H⋯O/N) stabilizing crystal packing .

Q. What biological activities are associated with 4H-pyran derivatives like this compound?

While direct studies on this compound are limited, structurally related 4H-pyrans exhibit antitumor, antibacterial, and anti-inflammatory activities . For example, derivatives with similar substituents (cyano, amino, ester groups) show inhibition of apoptosis and bactericidal effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in scaled-up syntheses?

Key variables include:

- Catalyst loading : Fe₃O₄@NFC@Co(II) achieves optimal yields at 15 mg/mL .

- Solvent choice : Ethanol is preferred for its polarity and low toxicity .

- Temperature : Room-temperature reactions reduce side products (e.g., dimerization of malononitrile) . Systematic Design of Experiments (DoE) approaches are recommended to identify interactions between variables .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts or melting points)?

Discrepancies often arise from solvent effects, impurities, or polymorphism. For example:

- Melting points : Ranges vary (e.g., 195.7–196.5°C vs. 118°C ) due to recrystallization solvents (ethanol vs. ether).

- NMR shifts : δ 4.45 (NH₂ in CDCl₃ ) vs. δ 6.26 (NH₂ in DMSO-d₆ ) due to hydrogen bonding with DMSO. Standardizing solvent systems and reporting crystallographic data (e.g., CIF files) can mitigate such issues .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Density Functional Theory (DFT) simulations can:

Q. What are the challenges in characterizing hydrogen-bonding networks in its crystal structure?

Disorder in NH₂ groups and solvent inclusion complicate refinement. SHELXL and OLEX2 are critical tools for resolving these issues. For example, N–H⋯N interactions in the title compound form R₂²(12) motifs, which require high-resolution data (<1.0 Å) for accurate modeling .

Methodological Guidance

Q. Which analytical techniques are essential for purity assessment?

- HPLC : To detect unreacted starting materials (e.g., malononitrile).

- Elemental analysis : Match calculated vs. observed C/H/N/O percentages (e.g., C: 67.59%, H: 5.67% ).

- TGA/DSC : Monitor thermal stability and polymorphic transitions .

Q. How can researchers leverage green chemistry principles in synthesizing this compound?

Q. What synthetic modifications could enhance pharmacological potential?

- Introduce substituents at the 4-phenyl group (e.g., halogens for improved bioavailability) .

- Replace the ethyl ester with prodrug moieties (e.g., tert-butyl esters for controlled release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.